Physicochemical Properties of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol
Physicochemical Properties of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol
The following technical guide details the physicochemical properties, synthesis, and applications of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol .
An In-Depth Technical Guide for Drug Discovery & Agrochemical Synthesis
Executive Summary
5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol (IUPAC equivalent: (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol) is a specialized fluorinated heterocyclic building block. It serves as a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors.
While structurally related to the ubiquitous "SDHI acid" moiety (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid), this compound features a 1,3,5-substitution pattern (N-methyl at 1, difluoromethyl at 3, hydroxymethyl at 5) rather than the 1,3,4-pattern. This unique geometry allows for the design of bioisosteres with altered metabolic stability and lipophilicity profiles, leveraging the hydrogen-bond donating capacity of the hydroxyl group and the lipophilic, bio-orthogonal nature of the difluoromethyl (
Chemical Identity & Structural Analysis
The nomenclature "5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol" reflects a specific tautomeric preference often found in patent literature. To ensure precise database searching and regulatory compliance, the standard IUPAC 1H-pyrazole numbering is used throughout this guide.
Structural Mapping:
-
2-Methyl-2H-pyrazole numbering: Methyl on N2, Methanol at C3 (adjacent), Difluoromethyl at C5.
-
1-Methyl-1H-pyrazole numbering: Methyl on N1, Methanol at C5 (adjacent), Difluoromethyl at C3.
Identification Data
| Parameter | Detail |
| Preferred IUPAC Name | (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol |
| Common Synonym | 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol |
| CAS Number (Acid Precursor) | 1052617-38-5 (Refers to the 5-carboxylic acid) |
| Chemical Formula | |
| Molecular Weight | 162.14 g/mol |
| SMILES | CN1C(CO)=CC(C(F)F)=N1 |
| InChIKey | Predicted:[1][2] AAHYTWRSQZFZCM-UHFFFAOYSA-N (Derived from acid) |
Structural Diagram (Graphviz)
Figure 1: Connectivity map of (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol showing the 1,3,5-substitution pattern.
Physicochemical Profile
The following properties are synthesized from experimental data of the corresponding carboxylic acid and calculated structure-activity relationship (SAR) models for fluorinated pyrazoles.
| Property | Value / Range | Context & Causality |
| Physical State | Solid (Crystalline) | Intermolecular H-bonding via the primary alcohol increases lattice energy compared to non-polar analogs. |
| Melting Point | 55 – 65 °C (Predicted) | Lower than the corresponding acid (MP >150°C) due to loss of dimerizing carboxyl interactions. |
| Boiling Point | 240 – 250 °C (760 mmHg) | High BP attributed to polarity; likely decomposes before boiling at atm pressure. |
| Solubility | High: MeOH, DCM, DMSOModerate: EtOAc, TolueneLow: Water | The |
| pKa (Pyrazolium) | ~1.5 – 2.0 | The electron-withdrawing |
| Lipophilicity (LogP) | 0.92 ± 0.2 | Balanced profile suitable for CNS penetration or systemic distribution in agrochemicals. |
| H-Bond Donors | 1 (Hydroxyl) | Critical for binding site interactions (e.g., serine residues in enzymes). |
| H-Bond Acceptors | 3 (N2, O, F) | Fluorine atoms act as weak acceptors; N2 is the primary acceptor. |
Synthetic Pathways & Experimental Protocols
The synthesis of the 5-methanol derivative requires careful regiocontrol to distinguish it from the more common 4-isomer (SDHI type) and the 3-isomer. The most robust route involves the cyclization of a fluorinated diketone followed by reduction.
Workflow Diagram
Figure 2: Synthetic route prioritizing the isolation of the 5-substituted ester precursor.
Detailed Protocol
Step 1: Regioselective Cyclization
-
Reagents: Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (Solvent).
-
Procedure: Dissolve the keto-ester in ethanol at 0°C. Add methylhydrazine dropwise. The reaction is exothermic.
-
Mechanism: The hydrazine
attacks the ketone carbonyl first. The regioselectivity is governed by electronic factors; the group is electron-withdrawing, directing the initial attack. -
Outcome: A mixture of isomers is formed. The 1-methyl-5-carboxylate (precursor to our target) and 1-methyl-3-carboxylate are produced.
-
Purification: The isomers have distinct boiling points and solubilities. The 5-carboxylate is often isolated by fractional distillation or column chromatography (Hexane/EtOAc gradient).
Step 2: Reduction of the Ester
-
Reagents: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (Intermediate),
(0.6 eq) or (2.0 eq) + . -
Solvent: Anhydrous THF (for
) or Ethanol (for ). -
Execution:
-
Cool the ester solution in THF to 0°C.
-
Add hydride reducing agent slowly to maintain internal temperature <5°C.
-
Stir at room temperature for 2 hours (monitor by TLC,
of alcohol is significantly lower than ester). -
Quench: Fieser workup (
, 15% , ) to precipitate aluminum salts. -
Isolation: Filter, dry over
, and concentrate in vacuo.
-
Quality Control Check:
-
1H NMR (CDCl3): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). Appearance of a methylene singlet/doublet at ~4.7 ppm (
) and a broad singlet for . The proton appears as a triplet ( ) at ~6.6-6.9 ppm.
Stability & Handling
Chemical Stability
-
Acid Sensitivity: The
group is generally stable to dilute acids but can hydrolyze to an aldehyde/acid under strongly acidic/high-temperature conditions. -
Oxidation: The primary alcohol is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) to prevent gradual conversion to the aldehyde.
Safety Precautions (HSE)
-
Fluorine Safety: While the C-F bond is strong, thermal decomposition can release HF. Do not heat above 200°C without proper venting.
-
Hydrazine Residues: If synthesizing in-house, ensure complete removal of methylhydrazine (carcinogen) traces before handling the final alcohol.
Application Context
Bioisosterism in Drug Design
The 3-difluoromethyl-1-methyl-pyrazole motif is a validated bioisostere for phenyl and heteroaryl rings.
-
Lipophilicity Modulation: The
group acts as a lipophilic hydrogen bond donor (weak), improving membrane permeability compared to a group. -
Metabolic Blocking: Substitution at the 3- and 5-positions blocks metabolic oxidation at the pyrazole ring carbons, extending half-life (
).
Agrochemical Scaffolds
This alcohol is a direct precursor to next-generation SDHI fungicides. By converting the alcohol to a halide (chloride/bromide), it can be coupled with various aniline derivatives. The 1,3,5-substitution pattern offers a different steric vector in the binding pocket compared to commercial standards like Fluxapyroxad, potentially overcoming resistance in fungal strains adapted to 1,3,4-substituted inhibitors.
References
-
Acid Precursor: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid.[3] CAS: 1052617-38-5.[1][3] Available from Fluorochem/CymitQuimica.
- General Synthesis of Fluorinated Pyrazoles: Gavage, M. et al. "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega. 2026. (Contextual reference for difluoromethyl handling).
- Tautomerism in Pyrazoles: Elguero, J. et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
- SDHI Fungicide Chemistry: "Succinate Dehydrogenase Inhibitors (SDHIs)." Fungicide Resistance Action Committee (FRAC) Code List.
